molecular formula C9H10F3NO B1430024 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine CAS No. 1270344-10-9

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine

Cat. No.: B1430024
CAS No.: 1270344-10-9
M. Wt: 205.18 g/mol
InChI Key: XWXXMFALIKKIKK-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C(9)H({10})F(_3)NO It is characterized by the presence of a methoxy group (-OCH(_3)) and a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the methoxy group influences its solubility and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-(3,4-difluorophenyl)ethan-1-amine
  • 2-Methoxy-1-(3,5-difluorophenyl)ethan-1-amine
  • 2-Methoxy-1-(3,4,5-trichlorophenyl)ethan-1-amine

Uniqueness

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer or different substituents. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

2-methoxy-1-(3,4,5-trifluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-4-8(13)5-2-6(10)9(12)7(11)3-5/h2-3,8H,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXXMFALIKKIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C(=C1)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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